2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide is a complex organic compound that features a combination of thiazole, oxadiazole, and pyrrolidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring, and finally, the coupling with the pyrrolidinone moiety. Common reagents used in these reactions include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), and various amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2).
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone are known for their antibacterial properties.
Pyrrolidinone Derivatives: Compounds like piracetam and levetiracetam are used as nootropic and anticonvulsant agents
Uniqueness
What sets 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide apart is its unique combination of three different heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-3-24-11-7-8-12-27(24)32-29(36)21-35-30(25-15-13-22(2)14-16-25)33-28-20-34(18-17-26(28)31(35)37)19-23-9-5-4-6-10-23/h4-16H,3,17-21H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPILYVWDEVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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